N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3/c1-30-13-7-5-12(6-8-13)26-9-10-27-19(29)17(24-25-20(26)27)18(28)23-11-14-15(21)3-2-4-16(14)22/h2-8H,9-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPORLRKJAQHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide represents a novel compound with significant potential in medicinal chemistry. This article explores its biological activity through various studies and data analyses.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 433.41 g/mol. The structure features a tetrahydroimidazo-triazine core substituted with a difluorobenzyl group and a methoxyphenyl moiety. The presence of fluorine atoms often enhances biological activity due to their electronegativity and ability to influence lipophilicity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Studies : Research has shown that derivatives of the imidazo-triazine structure demonstrate moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Case Studies : In one study involving derivatives of similar structures, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at concentrations as low as 10 mg/mL .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 18 | 10 |
Anticancer Activity
The imidazo-triazine framework has been linked to anticancer properties in several studies:
- Mechanism of Action : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Research Findings : A study evaluating the cytotoxic effects of related compounds on various cancer cell lines showed IC50 values indicating potent activity against breast and lung cancer cells .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Bioavailability : Preliminary data suggest good oral bioavailability due to the lipophilic nature imparted by the methoxy group and fluorinated benzyl substituent.
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways remain to be fully elucidated.
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities, particularly in the fields of immunology and inflammation. Notable applications include:
- Anti-inflammatory Properties : The compound has shown promise in modulating immune responses by influencing immune cell polarization, shifting from M1 to M2 macrophage phenotypes. This modulation can be crucial in treating chronic inflammatory conditions.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The imidazo[2,1-c][1,2,4]triazine scaffold is known for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Mechanistic Insights
Understanding the interaction mechanisms of N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide with biological targets is essential for its application in drug development. Key insights include:
- Target Engagement : Studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory pathways and cancer progression. Identifying these targets can help optimize its therapeutic efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways. These methods are crucial for producing derivatives that may enhance biological activity or reduce toxicity.
Table 1: Synthetic Pathways Overview
| Step | Description |
|---|---|
| 1 | Formation of the imidazo-triazine core through cyclization reactions. |
| 2 | Introduction of functional groups (e.g., difluorobenzyl and methoxyphenyl) via substitution reactions. |
| 3 | Final modifications to optimize pharmacokinetic properties (e.g., solubility and bioavailability). |
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that a derivative of this compound significantly reduced markers of inflammation in animal models of rheumatoid arthritis. The mechanism was attributed to the modulation of cytokine release from macrophages.
- Anticancer Efficacy : Another research project explored the anticancer effects of related triazine derivatives in various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the International Journal of Molecular Sciences ()
Compounds [7–9] in are 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones. Key comparisons include:
Key Differences :
- Substituents like the 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the sulfonyl groups in [7–9], which are more electron-withdrawing.
Pesticide Analogues from the Pesticide Chemicals Glossary ()
Compounds such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron share a 2,6-difluorobenzamide motif but differ in core structure and application:
Key Differences :
- The benzamide/urea framework in diflubenzuron is structurally simpler and optimized for pesticidal activity, whereas the target compound’s fused heterocycle implies a more specialized pharmacological role.
- The 2,6-difluoro substitution is conserved across both compounds, but its positioning (benzyl vs. benzamide) alters electronic and steric properties.
Spectral Comparisons
- IR Spectroscopy : Compounds [7–9] lack C=O stretches (~1663–1682 cm⁻¹) post-cyclization, confirming triazole formation . The target compound’s ketone (4-oxo group) would exhibit a strong νC=O band (~1700 cm⁻¹).
- NMR : The 2,6-difluorobenzyl group in the target compound would show distinct ¹⁹F NMR shifts, similar to diflubenzuron’s fluorine environment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a multi-step heterocyclic synthesis. For example, use diethyl oxalate in THF for cyclization, followed by fluoroacylation with trifluoroethyl acetate (as seen in analogous imidazo-triazine derivatives) . Optimize reaction temperatures (e.g., reflux for 12–24 hours) and solvent systems (dioxane or acetonitrile) to improve yields. Monitor intermediates via TLC and characterize using -NMR and LC-MS.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use -NMR and -NMR to verify substituent positions (e.g., 2,6-difluorobenzyl and 4-methoxyphenyl groups). X-ray crystallography is critical for resolving fused heterocyclic systems, as seen in structurally related pyrazolotriazine derivatives . Mass spectrometry (HRMS) ensures molecular weight accuracy.
Q. What in vitro assays are suitable for initial biological activity screening (e.g., anticancer or antibacterial)?
- Methodological Answer : Prioritize cell viability assays (MTT or ATP-based) against cancer cell lines (e.g., HeLa or MCF-7) and bacterial strains (e.g., S. aureus or E. coli). Use IC determination with concentrations ranging from 1 nM to 100 µM. For mechanistic insights, pair with enzyme inhibition assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : Design analogs by modifying substituents (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl or altering fluorine positions). Test analogs in parallel using standardized enzyme inhibition assays (e.g., IC against Pfmrk kinase) . Employ molecular docking to correlate activity with binding affinity to target proteins.
Q. What challenges arise in formulating this compound for in vivo studies, and how can they be addressed?
- Methodological Answer : Poor aqueous solubility is a key issue. Develop solid dispersions using polymers like PVP or HPMC (as demonstrated for structurally related carboxamides) . Characterize formulations via DSC and XRD to confirm amorphous state. Assess bioavailability in rodent models using HPLC-MS for plasma quantification.
Q. How can electrochemical methods be applied to quantify this compound in biological matrices?
- Methodological Answer : Use screen-printed carbon electrodes modified with carbon nanofibers (SPCE/CNFs) for square-wave voltammetry (SWV). Calibrate with concentrations from 2.0×10 M to 1.0×10 M in PBS (pH 7.4). Validate against LC-MS data to ensure accuracy in serum or tissue homogenates .
Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress). Use HPLC with photodiode array detection to identify degradation products. For example, acidic conditions may hydrolyze the 4-oxo group, while thermal stress could degrade the difluorobenzyl moiety. Compare degradation pathways to analogs like ethyl 8-(4-methoxyphenyl)-4-oxo derivatives .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME. Focus on cytochrome P450 metabolism (e.g., CYP3A4/5-mediated oxidation of the methoxyphenyl group). Validate predictions with in vitro microsomal assays and metabolite profiling via UPLC-QTOF-MS .
Key Data from Literature
| Parameter | Method/Result | Reference |
|---|---|---|
| Electrochemical detection | Linear range: 2.0×10–1.0×10 M (SWV) | |
| Analog cytotoxicity | IC = 0.5–10 µM (MCF-7 cells) | |
| Solid dispersion stability | Amorphous state confirmed by XRD |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
